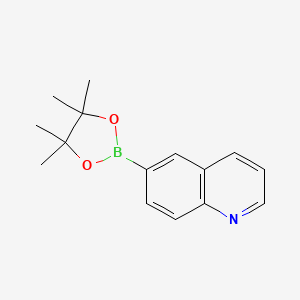

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

The exact mass of the compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFALDWCEQUFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584560 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406463-06-7 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-6-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Chemistry of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science research, boronic acid derivatives, particularly pinacol esters, have emerged as indispensable building blocks. Among these, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline stands out for its utility in cross-coupling reactions to construct complex molecular architectures. This guide provides a comprehensive overview of its safety profile, handling procedures, and emergency responses, ensuring that its potential can be harnessed with the utmost attention to laboratory safety.

Compound Identification and Properties

-

Chemical Name: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

-

Synonyms: 6-Quinolineboronic acid pinacol ester, 6-Quinolylboronic acid pinacol ester

-

CAS Number: 406463-06-7

-

Molecular Formula: C₁₅H₁₈BNO₂

-

Molecular Weight: 255.12 g/mol

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 62-66 °C | |

| Solubility | Soluble in Chloroform | [1] |

| Storage Temperature | Refrigerator (+4°C) | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazards associated with 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline are skin irritation, serious eye irritation, and potential respiratory irritation.[2]

-

GHS Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

Safe Handling and Storage Protocols

The key to safely handling 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline lies in a combination of engineering controls, appropriate personal protective equipment, and diligent laboratory practices.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[3][4]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

A risk assessment should always be performed before handling this chemical to determine the appropriate level of PPE.

-

Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[6]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Always inspect gloves for integrity before use.[7]

-

Lab Coat: A lab coat should be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH/MSHA-approved respirator is recommended.[4]

Handling Procedures

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

-

Store under an inert atmosphere as some boronic esters can be air-sensitive.[5][8]

Emergency Procedures

Prompt and appropriate action is crucial in the event of an accidental exposure or spill.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9][10]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][9]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[4][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: In a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[5][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8][9]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Containment and Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[9]

Risk Mitigation Workflow

The following diagram illustrates a systematic approach to risk assessment and mitigation when working with 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Sources

- 1. 214360-73-3 | CAS DataBase [m.chemicalbook.com]

- 2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | C15H18BNO2 | CID 17750659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.fr [fishersci.fr]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: A Cornerstone Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its derivatization is a key strategy in the development of novel drugs, particularly in the realm of kinase inhibitors. A pivotal reagent in this endeavor is 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline , a versatile building block that enables the efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its critical applications in drug discovery, with a focus on the underlying principles and practical methodologies.

CAS Number: 406463-06-7[3]

Molecular Formula: C15H18BNO2[3]

Synonyms: Quinoline-6-boronic Acid Pinacol Ester, 2-(Quinolin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is paramount for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Weight | 255.12 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 62-66 °C | [3] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Chloroform) | |

| ¹H NMR (CDCl₃, 400 MHz) | Data not explicitly found for this specific compound in the search results. | |

| ¹³C NMR (CDCl₃, 101 MHz) | Data not explicitly found for this specific compound in the search results. | |

| ¹¹B NMR (CDCl₃, 128 MHz) | Data not explicitly found for this specific compound in the search results. |

Note on Spectroscopic Data: While specific, fully assigned NMR data for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline was not found in the provided search results, researchers can expect characteristic signals for the quinoline ring protons and carbons, as well as a distinct singlet for the twelve equivalent methyl protons of the pinacolato group in the ¹H NMR spectrum. The ¹¹B NMR spectrum would show a single resonance characteristic of a tetracoordinate boron atom in a dioxaborolane ring.

Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: A Practical Approach

The most common and efficient method for the synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is the Miyaura borylation of 6-bromoquinoline. This palladium-catalyzed reaction offers high yields and functional group tolerance, making it a preferred route in many research laboratories.

Miyaura Borylation of 6-Bromoquinoline: A Step-by-Step Protocol

This protocol is a representative procedure based on established methodologies for Miyaura borylation reactions.

Reaction Scheme:

Sources

physical properties of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

An In-Depth Technical Guide to the Physical Properties of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Introduction

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, also known as Quinoline-6-boronic Acid Pinacol Ester, is a heterocyclic aromatic organic compound that serves as a pivotal building block in modern synthetic chemistry. As a derivative of quinoline, a scaffold prevalent in numerous biologically active and pharmaceutically important molecules, this compound provides a stable and versatile precursor for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its primary utility lies in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where the pinacol boronic ester group allows for the controlled and efficient introduction of the quinolin-6-yl moiety into complex molecular architectures.

This guide offers an in-depth exploration of the core physical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective handling, characterization, and application in a laboratory setting.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical identifiers for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline are summarized below. This data is essential for accurate record-keeping, safety assessment, and stoichiometric calculations.

Table 1: Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 406463-06-7 | [1][2] |

| Molecular Formula | C₁₅H₁₈BNO₂ | [2] |

| Molecular Weight | 255.12 g/mol | [2] |

| InChI Key | VMFALDWCEQUFSX-UHFFFAOYSA-N |[3] |

The macroscopic physical properties define the compound's state and appearance under standard laboratory conditions and are critical for its identification.

Table 2: Physical State and Thermal Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white solid (powder or crystalline) | [3] |

| Melting Point | 62-66 °C |[1][3] |

Solubility Profile

While specific quantitative solubility data is not widely published, the solubility of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can be expertly inferred from its structure and from studies on analogous arylboronic acid pinacol esters. The molecule possesses a large, aromatic, and moderately polar quinoline ring system combined with a nonpolar, lipophilic pinacolborane group.

-

Organic Solvents : Esterification of a boronic acid with pinacol significantly increases its solubility in a wide range of organic solvents.[4] Therefore, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is expected to be readily soluble in common laboratory solvents such as chloroform, dichloromethane, tetrahydrofuran (THF), ethyl acetate, and acetone.[4][5] This high solubility is advantageous for its use in homogeneous reaction mixtures for organic synthesis.

-

Aqueous Solvents : Arylboronic acids have limited water solubility, and their pinacol esters are even less soluble in aqueous media.[5] The compound is expected to be sparingly soluble or insoluble in water. This property is relevant for workup procedures, where an aqueous wash can be used to remove water-soluble impurities.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. Below are the experimentally determined ¹H NMR data and the anticipated characteristics for other key spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. Experimental data for the aromatic region has been reported in deuterated chloroform (CDCl₃).[6]

Table 3: Experimental ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Integration |

|---|---|---|---|---|

| H2 | 8.93 | dd | 4.4, 1.7 | 1H |

| H5 | 8.33 | d | 1.3 | 1H |

| H4 | 8.21 | dd | 8.4, 1.6 | 1H |

| H8 | 8.14 | dd | 8.5, 1.4 | 1H |

| H7 | 8.07 | d | 8.4 | 1H |

| H3 | 7.46 | dd | 8.4, 4.3 | 1H |

| Pinacol CH₃ | ~1.38 (Expected) | s | N/A | 12H |

Note: The chemical shift for the twelve equivalent methyl protons of the pinacol group is highly predictable and typically appears as a sharp singlet around 1.3-1.4 ppm.

Caption: Recommended safe handling workflow for the compound.

Stability and Storage

Pinacol boronic esters exhibit significantly greater stability compared to their corresponding boronic acids. However, they are susceptible to slow hydrolysis in the presence of water, especially under acidic or basic conditions, which cleaves the ester to form pinacol and the parent boronic acid. [7]

-

Storage Conditions: To ensure long-term integrity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and kept in a cool, dry place such as a desiccator.

Section 4: Experimental Protocol - Melting Point Determination

Determining the melting point is a fundamental technique to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity.

Principle

A small sample of the solid is heated at a controlled rate. The melting range is the span of temperature from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Apparatus

-

Capillary melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Watch glass

Step-by-Step Procedure

-

Sample Preparation: Place a small amount of the crystalline solid onto a clean, dry watch glass. Use a spatula to crush the solid into a fine powder.

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powder. A small amount of solid will be forced into the open end.

-

Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the powder down to the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Measurement: For an accurate measurement, start with the apparatus about 15-20 °C below the expected melting point (62 °C). Set the heating rate to a slow 1-2 °C per minute.

-

Observation and Recording:

-

Record the temperature (T₁) when the first drop of liquid appears.

-

Record the temperature (T₂) when the last crystal melts and the entire sample is a clear liquid.

-

-

Reporting: Report the result as a melting range (T₁ - T₂). For this compound, a pure sample should melt within the 62-66 °C range. [8][9]

Caption: Workflow for melting point determination.

Conclusion

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a well-characterized, solid compound with physical properties that make it highly suitable for applications in synthetic organic chemistry. Its defined melting point, predictable spectroscopic signature, and good solubility in organic solvents facilitate its use and in-process monitoring. Understanding its handling requirements and sensitivity to hydrolysis is crucial for maintaining its integrity and ensuring successful and safe synthetic outcomes. The data and protocols presented in this guide provide a comprehensive foundation for the confident use of this versatile chemical building block.

References

-

Organic Compounds: Physical Properties Lab. (n.d.). Scribd. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available from [Link]

-

Lab Report 1 Physical Properties of Organic Molecules. (n.d.). Scribd. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules. Retrieved from [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from [Link]

-

Experiment 1 — Properties of Organic Compounds. (n.d.). Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. Retrieved from [Link]

-

Sadeghi, A., & Vedejs, E. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 74(15), 5693–5699. Available from [Link]

-

Chem-Port. (n.d.). 4,4,5,5-Tetramethyl-2-p-tolyl-1,3,2-dioxaborolane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | C15H18BNO2 - BuyersGuideChem [buyersguidechem.com]

- 2. scbt.com [scbt.com]

- 3. 6-喹啉硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asset.library.wisc.edu [asset.library.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the NMR Spectroscopy of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a key building block in synthetic organic chemistry, holds significant importance in the development of novel pharmaceuticals and functional materials. Its utility largely stems from the presence of the boronic acid pinacol ester group, which allows for versatile carbon-carbon and carbon-heteroatom bond formation through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its structural and electronic properties is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for this purpose. This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹¹B NMR data for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, offering insights into spectral interpretation, experimental considerations, and the underlying principles that govern its spectroscopic behavior.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure and a consistent atom numbering system are essential for the unambiguous assignment of NMR signals. The structure of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is depicted below, with the standard IUPAC numbering for the quinoline ring system.

Caption: Molecular structure and numbering of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

¹H NMR Spectral Data

The ¹H NMR spectrum of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline provides a wealth of information regarding the proton environment within the molecule. The aromatic region is of particular interest, as the chemical shifts and coupling constants of the quinoline protons are sensitive to the electronic effects of the boronate ester substituent.

Typical Experimental Parameters:

-

Spectrometer: 400 MHz or higher

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: Ambient (typically 298 K)

¹H NMR Data Summary (CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.90 | dd | J ≈ 4.2, 1.7 |

| H8 | ~8.15 | d | J ≈ 8.5 |

| H4 | ~8.10 | dd | J ≈ 8.3, 1.7 |

| H5 | ~8.05 | d | J ≈ 8.7 |

| H7 | ~7.85 | dd | J ≈ 8.7, 1.9 |

| H3 | ~7.40 | dd | J ≈ 8.3, 4.2 |

| CH₃ (pinacol) | ~1.35 | s | - |

Interpretation and Causality:

-

Downfield Protons (H2, H8, H4, H5, H7): The protons on the quinoline ring system are deshielded due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atom, resulting in their appearance in the downfield region of the spectrum (7.40-8.90 ppm).

-

H2 and H4: These protons are ortho to the nitrogen atom and experience the strongest deshielding effect, hence their downfield chemical shifts. The characteristic doublet of doublets (dd) splitting pattern arises from coupling to H3 and a smaller long-range coupling.

-

H5 and H7: These protons are part of the benzo-fused ring. Their chemical shifts and coupling patterns are influenced by the boronate ester group at the C6 position.

-

H3: This proton is coupled to both H2 and H4, resulting in a doublet of doublets.

-

Pinacol Protons: The twelve equivalent protons of the four methyl groups on the pinacol moiety give rise to a sharp singlet at approximately 1.35 ppm. The integration of this peak (12H) serves as a convenient internal reference for quantifying the number of protons in the aromatic region.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance signal-to-noise and simplify the spectrum to a series of singlets for each unique carbon atom.

Typical Experimental Parameters:

-

Spectrometer: 100 MHz or higher

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

-

Technique: Proton-decoupled

¹³C NMR Data Summary (CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~150.5 |

| C8a | ~148.0 |

| C4 | ~136.0 |

| C7 | ~133.0 |

| C5 | ~129.5 |

| C8 | ~128.0 |

| C4a | ~127.5 |

| C3 | ~121.0 |

| C-B (C6) | Not typically observed |

| C (pinacol, quat.) | ~84.0 |

| CH₃ (pinacol) | ~25.0 |

Interpretation and Causality:

-

Aromatic Carbons: The carbons of the quinoline ring resonate in the typical aromatic region (120-151 ppm). The specific chemical shifts are influenced by the nitrogen heteroatom and the boronate ester substituent.

-

C-B Signal: The carbon atom directly attached to the boron (C6) is often difficult to observe or appears as a very broad signal. This is due to quadrupolar relaxation induced by the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar).

-

Pinacol Carbons: The quaternary carbons of the pinacol group appear around 84.0 ppm, while the methyl carbons are observed at approximately 25.0 ppm.

¹¹B NMR Spectral Data

¹¹B NMR spectroscopy is a crucial technique for the characterization of organoboron compounds. The chemical shift of the boron nucleus is highly sensitive to its coordination environment and the nature of the substituents.

Typical Experimental Parameters:

-

Spectrometer: 128 MHz or higher

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Reference: Boron trifluoride diethyl etherate (BF₃·OEt₂) at 0.00 ppm

-

Technique: Proton-decoupled

¹¹B NMR Data Summary (CDCl₃):

| Boron Assignment | Chemical Shift (δ, ppm) |

| B (pinacol ester) | ~30-34 |

Interpretation and Causality:

-

Chemical Shift: The ¹¹B chemical shift for tricoordinate boronic esters, such as the pinacol ester in the title compound, typically falls in the range of +20 to +35 ppm. The observed shift around 30-34 ppm is characteristic of an aryl boronic acid pinacol ester. This downfield shift is indicative of the sp² hybridization and the electron-deficient nature of the boron atom.

-

Linewidth: The signal in the ¹¹B NMR spectrum is often broad due to the quadrupolar nature of the boron nucleus. The linewidth can be influenced by the symmetry of the molecule and the rate of molecular tumbling in solution.

Experimental Protocols

Sample Preparation for NMR Analysis:

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: A typical workflow for NMR data acquisition and processing.

Conclusion

The NMR spectroscopic data of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline provides a detailed fingerprint of its molecular structure. The characteristic chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, combined with the diagnostic ¹¹B NMR signal, allow for unambiguous identification and purity assessment. For researchers in drug discovery and materials science, a solid grasp of this data is essential for reaction monitoring, structural confirmation of derivatives, and understanding the electronic properties that drive its reactivity in key synthetic transformations. This guide serves as a foundational reference for the interpretation and utilization of NMR data for this important chemical entity.

References

-

General Principles of NMR Spectroscopy: Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. [Link]

-

NMR of Organoboron Compounds: Wrackmeyer, B. (2006). NMR Spectroscopy of Boron Compounds. In Encyclopedia of Inorganic Chemistry. Wiley. [Link]

-

Synthesis and Characterization of Arylboronic Esters: A review on the synthesis of arylboronic esters can provide context for the characterization data. For an example, see: Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Borylation of C-H Bonds for the Synthesis of Boronic Esters. Journal of Organometallic Chemistry, 689(24), 4230-4240. [Link]

solubility of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in organic solvents

An In-depth Technical Guide to the Solubility of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Organic Solvents

Abstract

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a pivotal reagent in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. For researchers, scientists, and drug development professionals, understanding its solubility is a critical first step that dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. While specific quantitative data is sparse in published literature, this document synthesizes foundational chemical principles, analyzes the solubility of its constituent moieties, and presents a robust experimental protocol for its empirical determination. By grounding our analysis in the behavior of structurally related quinolines and boronic acid pinacol esters, this guide offers field-proven insights and a reliable framework for handling this versatile building block.

Introduction: The Synthetic Utility and Physicochemical Importance

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, also known as 6-Quinolineboronic acid pinacol ester, is a bifunctional organic compound featuring a quinoline heterocycle and a boronic acid pinacol ester. The quinoline scaffold is a common motif in a multitude of biologically active compounds and pharmaceuticals, including antimalarial drugs like quinine and chloroquine.[1] The boronic acid pinacol ester functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2]

The successful application of this reagent is fundamentally dependent on its behavior in solution. Key processes where solubility is paramount include:

-

Reaction Homogeneity: Achieving a homogeneous reaction mixture is often essential for optimal kinetics, reproducibility, and yield.

-

Purification: Solubility differences between the desired product, starting materials, and byproducts are exploited in crystallization and chromatography.

-

Formulation & Drug Delivery: In pharmaceutical development, the solubility of active pharmaceutical ingredient (API) precursors and derivatives in various solvents is critical for formulation design.

This guide provides the theoretical underpinnings and practical methodologies required to confidently assess and leverage the solubility characteristics of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. By dissecting the molecular structure of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, we can predict its behavior in various organic solvents.

Molecular Structure Analysis

The molecule can be deconstructed into two primary functional domains: the aromatic, heterocyclic quinoline core and the nonpolar, sterically bulky pinacolboronate group.

Caption: Key functional moieties influencing solubility.

The Influence of the Quinoline Core

Quinoline itself is a heterocyclic aromatic compound that is soluble in most common organic solvents, such as ethanol and ether, but only slightly soluble in water.[3][4] Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom introduces a degree of polarity and can act as a hydrogen bond acceptor. This suggests that the quinoline portion of the molecule will favor interactions with moderately polar to polar organic solvents.

The Role of the Boronic Acid Pinacol Ester

Boronic acids can be challenging to work with due to their propensity to form cyclic anhydrides (boroxines) and their often-limited solubility. The conversion to a pinacol ester is a common and highly effective strategy to mitigate these issues. The esterification of a boronic acid with pinacol significantly increases its solubility in organic solvents.[5][6] The bulky, nonpolar tetramethyl groups of the pinacol moiety shield the boron center and enhance van der Waals interactions, thereby improving solubility in less polar environments. Studies on phenylboronic acid and its pinacol ester have shown that the ester derivative has significantly better solubility in solvents like chloroform, acetone, and ethers compared to the parent acid.[5][6][7]

Predicted Solubility Profile

While exhaustive empirical data is not publicly available, a qualitative solubility profile can be predicted based on the analysis of the molecular structure and the known properties of its components. The compound is a solid at room temperature with a reported melting point of 62-66 °C.[2] Solubility is expected to increase with temperature.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The moderate polarity effectively solvates both the quinoline and pinacol ester moieties. Chloroform is noted as a good solvent for similar esters.[5][6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Medium | Ethers can solvate the compound well, though high concentrations may be limited. Phenylboronic acid pinacol ester shows good solubility in ethers.[5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN) | Medium | These solvents should effectively dissolve the compound. Acetone is a good solvent for related pinacol esters.[5] |

| Aromatic | Toluene, Xylene | Medium to Low | The aromatic solvent can engage in π-π stacking with the quinoline ring, but the overall polarity match is not perfect. |

| Alcohols | Methanol, Ethanol, Isopropanol | Medium to Low | While the quinoline nitrogen can accept hydrogen bonds, the large nonpolar pinacol group may limit solubility. A related isoquinoline derivative is slightly soluble in methanol.[8] |

| Nonpolar Alkanes | Hexanes, Heptane, Methylcyclohexane | Very Low / Insoluble | The polarity of the quinoline ring is too high for these nonpolar solvents. Hydrocarbons are generally poor solvents for boronic acid pinacol esters.[5][6] |

Experimental Protocol for Solubility Determination (Polythermal Method)

To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is adapted from dynamic methods used for determining the solubility of phenylboronic acid esters.[5][6] This method involves identifying the temperature at which a known concentration of the solute completely dissolves, known as the clear point.

Caption: Experimental workflow for solubility determination.

Materials and Equipment

-

Solute: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (high purity, >97%)

-

Solvents: Selection of organic solvents (anhydrous, high purity)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps and PTFE septa

-

Magnetic stir bars

-

Controlled heating block or oil bath with a digital temperature controller and probe (±0.1 °C accuracy)

-

Luminance probe or laser beam and detector (optional, for enhanced precision)

-

Vortex mixer

-

Step-by-Step Procedure

-

Preparation of Samples:

-

Accurately weigh a specific amount of the solute (e.g., 10.0 mg) into a clean, dry glass vial.

-

Add a precise volume or mass of the desired solvent to the vial to create a suspension of known concentration (e.g., mole fraction, g/L, or mg/mL).

-

Add a small magnetic stir bar to the vial and seal it tightly.

-

-

Determination of Dissolution Temperature (Clear Point):

-

Place the sealed vial into the heating block, ensuring the temperature probe is positioned to accurately measure the sample's temperature.

-

Begin stirring at a constant rate sufficient to keep the solid suspended.

-

Heat the sample slowly, at a rate of approximately 0.5-1.0 °C per minute, to ensure the system remains close to thermal equilibrium.

-

Visually observe the sample against a dark background with good lighting. The temperature at which the last solid particle disappears is the clear point (T_clear) . For higher accuracy, this transition can be measured by the stabilization of light transmission through the sample.[5]

-

-

Determination of Crystallization Temperature (Cloud Point):

-

Once the clear point is reached, slowly cool the solution while maintaining stirring.

-

The temperature at which the first sign of turbidity or crystal formation appears is the cloud point (T_cloud) .

-

-

Data Recording and Analysis:

-

The equilibrium solubility temperature for that specific concentration is the average of the clear and cloud points: T_sol = (T_clear + T_cloud) / 2.

-

Repeat this procedure for several different concentrations in the same solvent to construct a solubility curve (solubility vs. temperature).

-

Factors Influencing Experimental Accuracy and Trustworthiness

A self-validating protocol requires attention to potential sources of error. The causality between these factors and result accuracy is critical.

-

Compound Purity: Impurities can depress the melting point and alter solubility characteristics. Using a high-purity starting material (>97%) is essential for obtaining intrinsic solubility data.

-

Solvent Water Content: Boronic acid esters can be susceptible to hydrolysis, especially in the presence of acid or base, which would revert them to the less soluble boronic acid. Using anhydrous solvents is a critical precaution.

-

Heating/Cooling Rate: A rapid change in temperature can lead to an over- or underestimation of the true equilibrium solubility temperature. A slow, controlled rate is necessary for accuracy.

-

Thermal Equilibrium: Ensure the entire sample, not just the area around the heat source, is at a uniform temperature. Vigorous stirring and proper placement within the heating apparatus are key.

Conclusion

While a definitive, quantitative public database for the solubility of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is lacking, a strong, predictive understanding can be achieved through fundamental principles. The compound's hybrid structure—a moderately polar quinoline core and a nonpolar pinacolboronate group—suggests high solubility in chlorinated solvents and ethers, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar alkanes. This theoretical framework, combined with the robust polythermal experimental protocol detailed herein, provides researchers with the necessary tools to accurately determine its solubility in any solvent of interest, thereby enabling more efficient reaction optimization, purification, and material application.

References

- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.

- Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications.

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

-

Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. 6-キノリンボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mechotech.in [mechotech.in]

- 4. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. 675576-26-8 CAS MSDS (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of Quinoline-6-Boronic Acid Pinacol Ester

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical factors governing the stability, storage, and handling of quinoline-6-boronic acid pinacol ester (CAS 406463-06-7). Adherence to these protocols is essential for preserving the compound's integrity, ensuring experimental reproducibility, and safeguarding the quality of downstream synthetic applications.

Introduction: The Synthetic Utility and Inherent Sensitivities of a Key Building Block

Quinoline-6-boronic acid pinacol ester is a vital reagent in modern organic chemistry, primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its structure allows for the strategic introduction of the quinoline moiety, a privileged scaffold in medicinal chemistry, into complex molecular architectures.

However, like most boronic acid pinacol esters (Bpins), this compound possesses inherent chemical instabilities that must be rigorously managed. The boronic ester functional group, while more stable than the corresponding free boronic acid, is susceptible to degradation, primarily through hydrolysis.[1][2] This guide elucidates the mechanisms of degradation and provides field-proven protocols to mitigate them, ensuring the long-term viability of this critical reagent.

The Chemical Stability Profile

Understanding the degradation pathways of quinoline-6-boronic acid pinacol ester is fundamental to its proper management. The primary and most common route of degradation is hydrolysis, though other pathways such as oxidation and deboronation should also be considered under certain conditions.

Primary Degradation Pathway: Hydrolysis

The presence of water or other protic species (e.g., alcohols) can lead to the cleavage of the boronic ester bond, reverting the compound to quinoline-6-boronic acid and pinacol.[1] This reaction is reversible but can significantly impact the purity and reactivity of the material, leading to diminished yields and purification challenges in subsequent reactions.[1][3]

The mechanism involves the nucleophilic attack of water on the electron-deficient boron atom. This process can be accelerated by acidic or basic conditions.

Caption: Reversible hydrolysis of the pinacol ester to the free boronic acid.

Potential Secondary Degradation Pathways

While hydrolysis is the principal concern, other degradation mechanisms can occur, particularly under suboptimal storage or handling conditions.

Caption: Key degradation pathways for quinoline-6-boronic acid pinacol ester.

-

Oxidation: Arylboronic compounds can be susceptible to oxidation. For analogous compounds like 2-methylquinoline-5-boronic acid pinacol ester, storage under an inert atmosphere is explicitly recommended, suggesting a sensitivity to atmospheric oxygen.[4]

-

Deboronation: This process involves the complete cleavage of the carbon-boron bond, resulting in the formation of quinoline.[2] It is generally promoted by harsh conditions, such as high temperatures or the presence of certain transition metal catalysts, but it underscores the lability of the C-B bond.

Recommended Storage & Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The core principle is the stringent exclusion of moisture, oxygen, and excessive heat.

Optimal Storage Conditions

The following conditions are critical for maintaining the long-term stability and purity of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows the rate of all potential degradation reactions, including hydrolysis and oxidation. This is standard practice for many boronic esters, including related isoquinoline derivatives. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation. Essential for long-term storage and for applications requiring the highest purity.[4] |

| Moisture | Dry/Anhydrous | Minimizes the primary degradation pathway of hydrolysis. Containers must be tightly sealed and stored in a desiccated environment.[5] |

| Light | Protect from Light | Store in an amber vial or in a dark location to prevent potential photolytic degradation. |

| Container | Tightly-sealed amber glass vial with a PTFE-lined cap. | Provides protection from moisture, air, and light, while ensuring chemical compatibility. |

Workflow for Safe Handling and Dispensing

Minimizing exposure to the laboratory atmosphere during handling is as crucial as long-term storage conditions.

Caption: Recommended workflow for dispensing the solid reagent.

Causality Behind the Workflow:

-

Step 1 (Equilibration): Allowing the refrigerated container to warm to room temperature before opening is critical. Opening a cold vial in a humid lab environment will cause atmospheric moisture to condense directly onto the solid product, initiating hydrolysis.

-

Step 2 & 4 (Inert Atmosphere): Working in a glovebox or flushing the vial's headspace with argon or nitrogen before and after dispensing displaces moisture and oxygen, preserving the integrity of the remaining material.[4]

-

Solvent Choice: When preparing solutions, always use anhydrous solvents to prevent degradation in the solution phase.

Experimental Protocols for Stability Assessment

For GMP environments or long-term research projects, verifying the stability of the reagent is often necessary. The following are outline protocols for conducting such assessments.

Protocol: Real-Time Stability Study

Objective: To determine the stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Procure a single batch of quinoline-6-boronic acid pinacol ester.

-

Perform an initial purity analysis (Time = 0) using a qualified analytical method (see Section 4.3).

-

Aliquot the material into multiple, separate, tightly-sealed amber glass vials under an inert atmosphere.

-

Place the vials into storage at the recommended conditions (2–8°C, dark, desiccated).

-

At predetermined time points (e.g., 3, 6, 12, 24 months), remove one vial.

-

Allow the vial to equilibrate to room temperature.

-

Perform purity analysis and compare the results to the Time = 0 data. A significant decrease in the parent peak area or the appearance of new impurity peaks (especially one corresponding to quinoline-6-boronic acid) indicates degradation.

Protocol: Forced Degradation (Stress) Study

Objective: To rapidly identify potential degradation products and understand the compound's lability under harsh conditions.

Methodology:

-

Prepare several solutions of the compound in an appropriate aprotic solvent (e.g., acetonitrile).

-

Subject each solution to a different stress condition for a defined period (e.g., 24 hours), leaving one as an unstressed control.

-

Acidic Hydrolysis: Add 0.1 M HCl.

-

Basic Hydrolysis: Add 0.1 M NaOH.

-

Oxidative Stress: Add 3% H₂O₂.

-

Thermal Stress: Heat the solution at 60°C.

-

Photolytic Stress: Expose the solution to high-intensity UV light.

-

-

Quench the reactions as appropriate.

-

Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS).

-

Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Mass spectrometry can be used to elucidate the structure of the degradants.

Considerations for Analytical Method Development

The analysis of boronic acid pinacol esters by reverse-phase HPLC (RP-HPLC) is notoriously challenging due to on-column hydrolysis.[3][6] The acidic mobile phases and aqueous-organic mixtures common in RP-HPLC can degrade the sample during the analysis itself.

Strategies to Minimize On-Column Hydrolysis:

-

Aprotic Diluent: Prepare and inject the sample in a non-aqueous, aprotic solvent like acetonitrile or THF.[3]

-

Basic Mobile Phase: Employing a highly basic mobile phase (e.g., pH > 10) can sometimes stabilize the boronic ester.[3]

-

Column Choice: Columns with low silanol activity have been shown to reduce the rate of on-column hydrolysis.[6]

Conclusion

Quinoline-6-boronic acid pinacol ester is a powerful synthetic tool whose utility is directly tied to its purity. Its primary liability is a susceptibility to hydrolysis, with oxidation being a secondary concern. By implementing a rigorous storage and handling strategy centered on the exclusion of moisture and air—specifically, refrigerated storage (2-8°C) under a dry, inert atmosphere—researchers can ensure the long-term stability of this reagent. Careful handling practices, such as equilibrating the container to room temperature before opening and using anhydrous solvents, are paramount to preventing degradation during experimental use.

References

-

D'hooghe, M., et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. No specific source available.

-

Ye, Y. K., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 876922-75-7|2-Methylquinoline-5-boronic Acid Pinacol Ester|BLD Pharm [bldpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Quinolin-6-yl)dioxaborolane

Introduction: The Quinoline Boronic Ester as a Cornerstone in Modern Chemistry

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its rigid, planar structure and unique electronic properties make it an invaluable building block in drug discovery and materials science. When functionalized with a boronic acid pinacol ester (a dioxaborolane ring), as in 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, its synthetic utility is vastly expanded.

This resulting compound, 6-(quinolin-6-yl)dioxaborolane, serves as a highly versatile and stable intermediate, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is one of the most powerful methods for constructing carbon-carbon bonds, enabling the modular assembly of complex molecular architectures.[3][4] The pinacol ester, in particular, offers superior stability, ease of handling, and purification compared to the corresponding free boronic acid, making it a preferred reagent for researchers in medicinal chemistry and organic synthesis.[5] Boron-containing compounds, once viewed with caution, are now integral to several FDA-approved drugs, highlighting the importance of understanding their synthesis and properties.[6][7][8]

This guide provides a comprehensive overview of the synthesis and rigorous characterization of 6-(quinolin-6-yl)dioxaborolane, offering field-proven insights into the causality behind experimental choices and self-validating protocols for achieving high purity and yield.

Part 1: Synthesis Methodology - A Tale of Two Pathways

The construction of the C-B bond on the quinoline scaffold can be approached via two primary, highly effective strategies: Palladium-catalyzed cross-coupling of a halo-quinoline (Miyaura Borylation) and the more contemporary Iridium-catalyzed direct C-H borylation.

-

Miyaura Borylation Reaction: This is the most established and widely adopted method. It involves the reaction of a pre-functionalized quinoline, typically 6-bromoquinoline or 6-iodoquinoline, with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5] The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the catalytic cycle.[5] This method is highly reliable and generally provides excellent yields, with the primary consideration being the initial synthesis of the halo-quinoline precursor.

-

Iridium-Catalyzed C-H Borylation: This modern approach offers a more atom-economical route by directly functionalizing a C-H bond on the quinoline ring, obviating the need for a halogenated starting material.[9][10][11] While powerful, this method's primary challenge is controlling regioselectivity, as multiple C-H bonds are available for reaction.[9][12] Judicious choice of ligands and reaction conditions is critical to direct the borylation to the desired C-6 position.

For this guide, we will focus on the detailed protocol for the Miyaura Borylation, as it represents the most robust and commonly utilized method for accessing this specific isomer with unambiguous regiochemistry.

Detailed Experimental Protocol: Miyaura Borylation of 6-Bromoquinoline

This protocol describes a reliable method for synthesizing 6-(quinolin-6-yl)dioxaborolane from 6-bromoquinoline. The causality behind each reagent choice is explained to provide a deeper understanding of the reaction system.

Core Reaction: 6-Bromoquinoline + Bis(pinacolato)diboron --(Pd Catalyst, Base)--> 6-(Quinolin-6-yl)dioxaborolane

Materials and Equipment:

-

Reactants: 6-Bromoquinoline, Bis(pinacolato)diboron (B₂pin₂)

-

Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Base: Potassium Acetate (KOAc)

-

Solvent: Anhydrous 1,4-Dioxane

-

Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, standard glassware for workup and purification, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure:

-

Inert Atmosphere Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Expert Insight: The use of a slight excess of B₂pin₂ ensures complete consumption of the limiting starting material. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is efficiently reduced in situ to the active Pd(0) species. Potassium acetate is a crucial choice; it is a mild base that is strong enough to facilitate the catalytic cycle but not so strong as to promote unwanted side reactions, such as the competing Suzuki coupling of the product with the starting material.[5]

-

-

Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Add anhydrous 1,4-dioxane via syringe (approx. 0.1 M concentration relative to 6-bromoquinoline).

-

Expert Insight: Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the reaction. A thorough degassing procedure is paramount for achieving high yields and catalytic efficiency. Anhydrous solvent prevents hydrolysis of the diboron reagent and the final product.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 6-bromoquinoline starting material is fully consumed (typically 8-16 hours).

-

Workup and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Expert Insight: Filtration through Celite provides a preliminary purification, removing insoluble materials that could complicate the subsequent extraction and chromatography.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

-

Expert Insight: The product is a moderately polar compound. The pinacol ester group makes it significantly less polar than the corresponding boronic acid, facilitating purification via standard silica gel chromatography.

-

-

Isolation and Storage: Combine the product-containing fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield 6-(quinolin-6-yl)dioxaborolane as a white to off-white crystalline solid. Store under an inert atmosphere in a cool, dry place.

Visualizing the Synthetic Workflow

Caption: Workflow for the Miyaura borylation synthesis.

Part 2: Comprehensive Characterization - Validating Structure and Purity

Rigorous characterization is a non-negotiable step to confirm the identity, structure, and purity of the synthesized 6-(quinolin-6-yl)dioxaborolane. A combination of spectroscopic and physical methods provides a self-validating system, ensuring the material is suitable for subsequent applications.

Summary of Expected Analytical Data

The following table summarizes the key data points used to confirm the successful synthesis of the target compound.

| Analysis Technique | Parameter | Expected Result | Rationale for Confirmation |

| Appearance | Physical State | White to off-white crystalline solid | Consistent with literature and supplier data. |

| Melting Point | Temperature Range | 67-71 °C | A sharp melting point range indicates high purity. |

| ¹H NMR | Chemical Shift (δ) | ~8.9 (dd), ~8.3 (d), ~8.1 (d), ~8.0 (d), ~7.8 (dd), ~7.5 (dd) ppm | Confirms the quinoline ring protons' unique electronic environments. |

| Chemical Shift (δ) | ~1.35 (s, 12H) ppm | A strong singlet integrating to 12 protons is the hallmark of the four equivalent methyl groups on the pinacol ester. | |

| ¹³C NMR | Chemical Shift (δ) | ~84.5 ppm | Characteristic signal for the quaternary carbons of the pinacol group bonded to oxygen. |

| Chemical Shift (δ) | ~120-155 ppm | Aromatic region showing the expected number of signals for the quinoline core. The C-B carbon signal is often broad or unobserved. | |

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 256.1347 | Found: 256.13xx |

Interpreting the Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for initial structural verification. The spectrum should display two key regions. The aromatic region (typically ~7.4-9.0 ppm) will show a complex pattern of doublets and doublets of doublets corresponding to the seven protons on the quinoline core. The exact splitting patterns and coupling constants confirm the 6-substitution pattern. The most telling feature is in the aliphatic region: a sharp, intense singlet around 1.3-1.4 ppm, integrating to 12 protons. This signal unequivocally confirms the presence of the intact tetramethyl-dioxaborolane (pinacol) group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique validates the carbon framework. One should observe the characteristic signal for the two equivalent quaternary carbons of the pinacol ester at ~84.5 ppm, and the four equivalent methyl carbons at ~25.0 ppm. The aromatic region will display signals corresponding to the nine carbons of the quinoline ring. The carbon atom directly attached to the boron (C-6) may be difficult to observe or appear as a very broad signal due to quadrupolar relaxation from the boron nucleus.

-

HRMS (High-Resolution Mass Spectrometry): HRMS provides the most accurate confirmation of the molecular formula. By comparing the experimentally measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to the theoretically calculated mass for C₁₅H₁₉BNO₂, a match within a few parts per million (ppm) validates the elemental composition.

Visualizing the Characterization Logic

Caption: Logical flow for the analytical validation of the final product.

Conclusion

6-(Quinolin-6-yl)dioxaborolane is a synthetically invaluable building block for drug discovery and materials science. Its synthesis is most reliably achieved via the Miyaura borylation of 6-bromoquinoline, a protocol that offers high yield and unambiguous regiocontrol. The success of the synthesis must be validated by a comprehensive suite of characterization techniques, including NMR and high-resolution mass spectrometry, which together confirm the molecular structure and ensure the high purity required for subsequent applications. This guide provides the necessary framework for researchers to confidently synthesize, purify, and validate this critical chemical intermediate.

References

-

Hickey, A., Merz, J., Al Mamari, H. H., Friedrich, A., Marder, T. B., & McGlacken, G. P. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Journal of Organic Chemistry, 87(15), 9977–9987. [Link]

-

Hickey, A., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines; Access to 6-Fluoroquinolones Contents. Amazon S3 Cloud Storage. [Link]

-

Hickey, A., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. University College Cork Research Profiles. [Link]

-

Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic-chemistry.org. [Link]

-

Hickey, A., et al. (2022). Iridium-Catalyzed Borylation of 6‑Fluoroquinolines: Access to 6‑Fluoroquinolones. ACS Figshare. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Unlocking Chemical Synthesis: The Power of Bis(pinacolato)diboron in Cross-Coupling Reactions. inno-pharmchem.com. [Link]

-

Cherry, C. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Universidade de Aveiro. [Link]

-

Dayal, N., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Sharma, P., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(11), 4363. [Link]

-

Al-Zoubi, R. M., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Future Drug Discovery. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Organic-chemistry.org. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005800). HMDB.ca. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling of 74 with bis(pinacolato)diboron. ResearchGate.net. [Link]

-

Hoffman Fine Chemicals. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. Hoffman-fine-chemicals.com. [Link]

-

Stanchev, S., et al. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Bentham Science. [Link]

-

ResearchGate. Catalytic Undirected Meta‐Selective C–H Borylation of Metallocenes. ResearchGate.net. [Link]

-

ResearchGate. Scheme 2. Synthesis of 6, 8, and 9. ResearchGate.net. [Link]

-

Sharma, P., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]

-

ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... ResearchGate.net. [Link]

-

Kollár, L., et al. (2022). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. MDPI. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. [Link]

-

Wisińska, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Zhang, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. 6-Aminoquinoline. PubChem Compound Database. [Link]

-

Patel, A. B., & Captain, A. D. (2022). Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 9. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. Collection - Iridium-Catalyzed Borylation of 6âFluoroquinolines: Access to 6âFluoroquinolones - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-Depth Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Synthesis, Reactivity, and Application

Abstract

This technical guide provides a comprehensive overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a pivotal building block in modern synthetic chemistry. Also known as quinoline-6-boronic acid pinacol ester, this air-stable, solid reagent is instrumental in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance grounded in established scientific literature. We will explore its synthesis via the Miyaura borylation, detail its application in palladium-catalyzed cross-coupling, and discuss the critical parameters that ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Quinoline-6-Boronate Ester

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The ability to selectively functionalize the quinoline ring at specific positions is crucial for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of material properties. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline emerges as a key intermediate, enabling the introduction of the quinoline-6-yl fragment onto a vast array of substrates.

Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[2] The pinacol ester functional group confers significant advantages over the corresponding boronic acid; it is generally more stable, less prone to protodeboronation (a common decomposition pathway for heteroaryl boronic acids), and easier to handle and purify due to its solid nature and compatibility with standard chromatographic techniques.[3][4] This guide will provide the foundational knowledge and practical protocols to effectively utilize this versatile reagent.

Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

The most common and efficient method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[5] This palladium-catalyzed process involves the cross-coupling of an aryl or heteroaryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6]

Mechanistic Rationale for Reagent Selection

The choice of reagents and conditions for the Miyaura borylation is critical for achieving high yields and preventing side reactions.

-

Precursor : 6-Bromoquinoline is the logical starting material due to the high reactivity of the C-Br bond in palladium-catalyzed oxidative addition compared to the C-Cl bond.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂) is the standard reagent, providing the pinacolborane moiety. It is a stable, crystalline solid that is easy to handle.[3]

-

Catalyst : A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane). The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[7]

-

Base : A weak base is crucial. Potassium acetate (KOAc) is often the base of choice.[3][6] Stronger bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can promote a subsequent Suzuki-Miyaura homo-coupling of the newly formed boronic ester with the starting 6-bromoquinoline, leading to the formation of 6,6'-biquinoline as an undesired byproduct.[7] The role of KOAc is to facilitate the transmetalation step, likely by forming a more reactive (acetato)palladium(II) complex after oxidative addition.[3]

-

Solvent : Anhydrous, polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are typically used to ensure solubility of all reaction components.[7]

The logical flow of the Miyaura Borylation synthesis is depicted below.

Sources

- 1. eijppr.com [eijppr.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the quinoline moiety stands as a privileged scaffold, forming the core of numerous therapeutic agents and functional materials.[1] Its fusion with a boronic acid pinacol ester group at the 6-position creates 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a molecular entity of profound utility. This compound is not merely a synthetic intermediate; it is a critical building block for creating complex molecular architectures via Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.[2] Its application in the development of novel pharmaceuticals, fluorescent probes, and organic electronics necessitates an unimpeachable understanding of its structure and purity.[2][3]

This guide eschews a simplistic recitation of data. Instead, it offers an in-depth exploration of the spectroscopic techniques essential for the robust characterization of this compound. We will delve into the "why" behind the "how," providing the causal logic that underpins experimental design and data interpretation. For the researcher, scientist, or drug development professional, this document serves as a technical manual for ensuring the identity, purity, and structural integrity of a key player in molecular innovation.

Molecular Architecture and Spectroscopic Implications

To analyze a molecule, one must first understand its constituent parts. The subject of our study, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, possesses two key domains: the rigid, aromatic quinoline system and the sterically bulky, aliphatic pinacol boronic ester. Each domain presents a unique set of spectroscopic fingerprints.

Caption: A synergistic workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment and connectivity of atoms.

Proton (¹H) NMR Spectroscopy

Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, moving them upfield. Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets, revealing neighbor relationships.

Experimental Protocol:

-